

Spectroscopic Profile of 1-Methoxy-2-propyl Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methoxy-2-propyl acetate*

Cat. No.: B7779818

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methoxy-2-propyl acetate** (PGMEA), a widely used solvent in the semiconductor and electronics industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize these analytical techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The spectroscopic data for **1-methoxy-2-propyl acetate** is summarized in the following tables, providing a clear reference for its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.15	Doublet	3H	-CH(CH ₃)
~1.98	Singlet	3H	-C(O)CH ₃
~3.30	Singlet	3H	-OCH ₃
~3.35-3.45	Multiplet	2H	-CH ₂ OCH ₃
~4.95	Multiplet	1H	-CH(CH ₃)

¹³C NMR Data[1]

Chemical Shift (ppm)	Assignment
~20.0	-CH(CH ₃)
~21.0	-C(O)CH ₃
~58.0	-OCH ₃
~70.0	-CH ₂ OCH ₃
~75.0	-CH(CH ₃)
~170.0	-C(O)CH ₃

Infrared (IR) Spectroscopy[2][3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2850	Strong	C-H stretch (alkane)
~1740	Strong	C=O stretch (ester)
~1240	Strong	C-O stretch (ester)
~1120	Strong	C-O-C stretch (ether)

Mass Spectrometry (MS)[1][4][5]

m/z	Relative Intensity	Assignment
132	Low	[M] ⁺ (Molecular Ion)
101	Moderate	[M - OCH ₃] ⁺
87	Moderate	[M - OCCH ₃] ⁺
73	High	[CH ₃ OCH ₂ CH(CH ₃)] ⁺
43	Very High	[CH ₃ CO] ⁺

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300 MHz or higher.^[2] The sample is prepared by dissolving a few milligrams of **1-methoxy-2-propyl acetate** in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The data is acquired at room temperature, and the resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.^{[3][4]} For a liquid sample like **1-methoxy-2-propyl acetate**, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

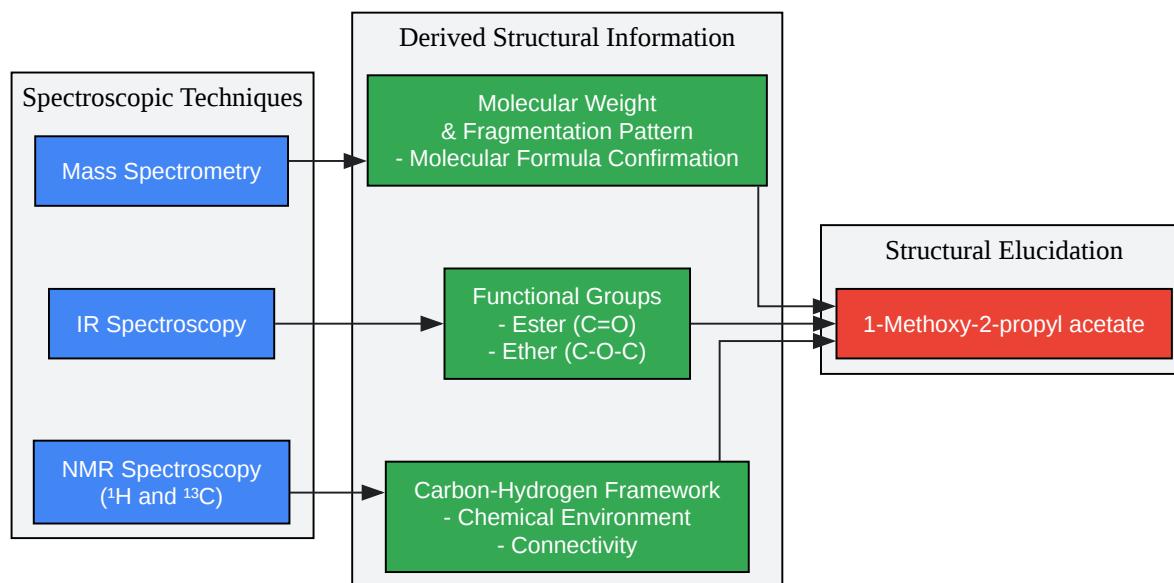
Mass Spectrometry

Mass spectral data is commonly acquired using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, where it is bombarded with a beam of high-

energy electrons (typically 70 eV).^[1] This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. Gas chromatography is often coupled with mass spectrometry (GC-MS) for the analysis of volatile compounds like **1-methoxy-2-propyl acetate**.^[5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of **1-methoxy-2-propyl acetate**.



[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methoxy-2-propyl acetate(108-65-6) ^{13}C NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: Showing metabocard for 1-Methoxy-2-propyl acetate (HMDB0243916) [hmdb.ca]
- 3. 1-Methoxy-2-propyl acetate [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. ez.restek.com [ez.restek.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methoxy-2-propyl Acetate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7779818#1-methoxy-2-propyl-acetate-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com